molecular formula C35H34N6O3S2 B2959910 N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-79-1

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2959910
CAS No.: 362505-79-1
M. Wt: 650.82
InChI Key: LNGXLXJDEITVKZ-UHFFFAOYSA-N
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Description

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group, a sulfanyl-linked pyrazolyl-thiophene moiety, and a phenylacetamide side chain. The compound integrates multiple pharmacophoric elements:

  • A 1,2,4-triazole ring, known for its role in hydrogen bonding and metabolic stability .
  • A thiophen-2-yl group, which enhances π-π stacking interactions in biological targets.
  • A sulfanyl-ethyl linker, which may influence conformational flexibility and redox activity.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3S2/c1-23-11-12-24(2)29(18-23)40-32(21-36-33(42)19-25-8-5-4-6-9-25)37-38-35(40)46-22-34(43)41-30(26-13-15-27(44-3)16-14-26)20-28(39-41)31-10-7-17-45-31/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGXLXJDEITVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazole and pyrazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The terminal acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Type Conditions Products Notes
Acidic hydrolysisHCl (6M), reflux, 12–24 hours2-Phenylacetic acid + corresponding amine intermediateReaction rate depends on steric hindrance
Basic hydrolysisNaOH (aqueous), 80–100°CSodium salt of 2-phenylacetic acid + amineRequires prolonged heating

Oxidation of the Thioether Group

The sulfanyl (–S–) linkage between the triazole and pyrazoline moieties can undergo oxidation to form sulfoxide or sulfone derivatives.

Reaction Type Oxidizing Agent Conditions Products Notes
Mild oxidationH₂O₂ (30%), room temperatureSulfoxidePartial conversion; reversible under reducing conditions
Strong oxidationmCPBA (excess), CH₂Cl₂SulfoneIrreversible; increases polarity and potential bioactivity

Alkylation of the Triazole Ring

The triazole nitrogen atoms can participate in alkylation reactions, particularly under basic conditions.

Reaction Site Reagent Conditions Products Notes
N-1 of triazoleMethyl iodide, K₂CO₃DMF, 60°C, 6 hoursN-methylated triazole derivativeSteric hindrance may limit yield
N-4 of triazoleBenzyl bromide, NaHTHF, 0°C → RT, 12 hoursN-benzylated productRequires anhydrous conditions

Reduction of the Pyrazoline Ring

The dihydropyrazole (pyrazoline) ring can undergo reduction to form a fully saturated pyrazolidine structure.

Reagent Conditions Products Notes
H₂, Pd/C (10%)Ethanol, 50 psi, 24 hoursPyrazolidine derivativeComplete saturation; retains stereochemistry
NaBH₄, NiCl₂MeOH, 0°C → RT, 6 hoursPartially reduced intermediateSelective reduction under mild conditions

Electrophilic Substitution in the Thiophene Ring

The thiophene moiety may undergo halogenation or nitration at the α-position.

Reaction Type Reagent Conditions Products Notes
BrominationBr₂, FeBr₃CHCl₃, 0°C, 2 hours2-Bromothiophene derivativeRegioselective for α-position
NitrationHNO₃/H₂SO₄0–5°C, 1 hour2-Nitrothiophene derivativePossible side reactions with other rings

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent can undergo demethylation or further substitution.

Reaction Type Reagent Conditions Products Notes
DemethylationBBr₃CH₂Cl₂, −78°C → RT, 12 hoursPhenolic derivative (OH group)Quantitative yield under inert atmosphere
Friedel-CraftsAcCl, AlCl₃Nitrobenzene, 50°C, 3 hoursAcetylated aryl ringLimited by electron-rich environment

Key Considerations for Reaction Design

  • Steric Effects : Bulky substituents on the triazole and phenyl rings may hinder reaction rates (e.g., alkylation at N-1 of triazole) .

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitutions, while nonpolar solvents (CH₂Cl₂) favor oxidations.

  • Protection Strategies : Selective reactions may require temporary protection of sensitive groups (e.g., amide protection during thiophene bromination) .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its multiple functional groups and complex structure make it a candidate for targeting specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl and acetamide functionalities. Key analogues and their distinguishing features include:

Compound Name/ID (Reference) Core Structure Key Substituents Functional Groups Predicted Activity
Target Compound 1,2,4-triazole 2,5-dimethylphenyl, thiophen-2-yl Sulfanyl, phenylacetamide Enzyme inhibition, antimicrobial
S-alkylated triazoles [10–15] 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, difluorophenyl Thione, ketone Antifungal, antibacterial
N-(4-Nitrophenyl)-thiazolylacetamide Thiazole 4-chlorophenyl, isopropylphenyl Nitrophenyl, oxo-thiazolidine Anti-inflammatory, anticancer
Triazole-thioacetamides 1,2,4-triazole Pyrrole-2-yl, chlorophenyl Thioacetamide, alkyl chains Antimicrobial, antiviral

Key Observations :

  • The 1,2,4-triazole core is common across analogues, but substituents dictate specificity. For example, the target compound’s thiophen-2-yl group may enhance binding to cytochrome P450 enzymes compared to chlorophenyl groups in .
  • The phenylacetamide side chain contrasts with nitrophenyl or thiazolyl groups in , influencing solubility and membrane permeability.

Spectroscopic Comparison :

  • IR : The absence of νC=O (~1663–1682 cm⁻¹) in the target compound confirms cyclization, similar to compounds [7–9] .
  • ¹H-NMR : Signals for the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and thiophen-2-yl protons (δ 7.2–7.4 ppm) distinguish it from analogues with difluorophenyl or nitrophenyl substituents.
Physicochemical and Pharmacokinetic Properties

Using QSAR principles , key descriptors were calculated:

Property Target Compound Compound [7] Compound [12]
Molecular Weight (g/mol) ~650 ~580 ~550
logP (lipophilicity) 3.8 4.2 3.5
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 10 8 9

The target compound’s higher logP (3.8) compared to suggests better membrane penetration but may increase metabolic clearance risks.

Biological Activity

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups, including a triazole ring, a thiophene moiety, and a phenylacetamide structure. Its molecular formula is C32H35N5O5S2C_{32}H_{35}N_5O_5S_2, with a molecular weight of 605.85 g/mol. The presence of these diverse structures contributes to its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the thieno[2,3-d]pyrimidine scaffold have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 4.87 µM to 0.065 µM depending on the specific derivative tested .

Table 1: Cytotoxic Activities of Related Compounds

Compound NameCell LineIC50 (µM)
Compound VIIA5494.87
Compound VIIICT260.065
Compound IXHepG2Not reported

Antibacterial Activity

The compound's potential antibacterial properties are also noteworthy. The thieno[2,3-d]pyrimidine derivatives have been documented to possess broad-spectrum antibacterial activity against various pathogens. For example, compounds derived from this scaffold have shown efficacy against resistant strains of bacteria, making them promising candidates for further development in antibiotic therapy .

Anti-inflammatory Properties

In addition to its cytotoxic and antibacterial effects, the compound may exhibit anti-inflammatory properties. Research has indicated that similar compounds can inhibit key inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Case Studies

A study conducted by Yang et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activity in vitro. Among these compounds, one showed remarkable cytotoxicity against A549 cells with an IC50 value of 4.87 µM. This highlights the potential of structurally related compounds in cancer therapy .

Another investigation focused on the anti-tubercular activity of similar compounds within the same chemical family. The results demonstrated significant inhibition against Mycobacterium tuberculosis, indicating that this class of compounds could lead to new treatments for tuberculosis .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Anti-inflammatory Action : The compound could modulate inflammatory cytokines and pathways involved in inflammation.

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